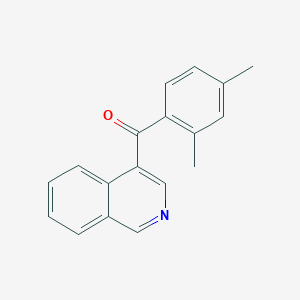
4-(2,4-Dimethylbenzoyl)isoquinoline
描述
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves metal reagents or catalysts . For instance, protocols often include the use of palladium-catalyzed coupling followed by a copper-catalyzed cyclization . Other methods involve the use of aromatic aldehydes and aminoacetal .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dimethylbenzoyl)isoquinoline is characterized by the presence of an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring. The molecular weight of this compound is 261.3 g/mol.科学研究应用
Analytical Method Development
Isoquinoline derivatives have been studied for their analytical applications, such as in the development of High-Performance Liquid Chromatography (HPLC) determination methods. For example, specific contragestive agents related to isoquinoline have been analyzed using HPLC, indicating the relevance of isoquinoline compounds in analytical chemistry and pharmaceutical analysis (Wang, 2014).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of isoquinoline derivatives reveals their versatility in organic chemistry. The creation of novel compounds through the reactions of isoquinoline derivatives demonstrates the compound's utility in synthesizing complex molecules with potential biological or industrial applications. For instance, studies have shown the synthesis of isoquinoline derivatives with specific functionalities, providing insights into their chemical behavior and potential applications in developing new materials or pharmaceuticals (Mikhailovskii et al., 2002).
Biomedical Applications
Isoquinoline derivatives have been explored for various biomedical applications, including their use as fluorescent labeling reagents and in the synthesis of compounds with potential therapeutic properties. Such research indicates the interest in isoquinoline derivatives for developing new diagnostic tools and treatments. A specific example includes the use of an isoquinoline derivative as a highly sensitive fluorescent labeling reagent for carnitine, demonstrating its utility in biomedical research and potential applications in diagnostics (Nakaya et al., 2001).
Photochromic and Fluorescent Properties
Some isoquinoline derivatives exhibit photochromic and fluorescent properties, making them of interest for materials science and sensor development. Research into these properties can lead to innovations in materials that change color in response to light or that can be used as fluorescent markers in various applications (Orhan et al., 2018).
未来方向
The future directions in the research of isoquinoline derivatives like 4-(2,4-Dimethylbenzoyl)isoquinoline could involve the development of methods that reduce cost, improve product selectivity or purity, and offer more effective routes for the synthesis of these compounds . Emphasis could also be placed on green methods that support contemporary environmental and safety improvements .
属性
IUPAC Name |
(2,4-dimethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-15(13(2)9-12)18(20)17-11-19-10-14-5-3-4-6-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWLNKXAZPDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254515 | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)isoquinoline | |
CAS RN |
1187171-84-1 | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



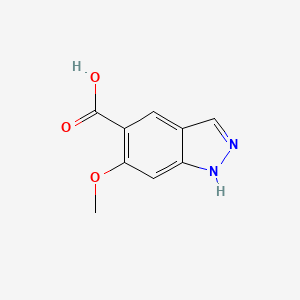
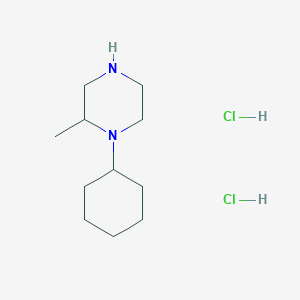
![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)
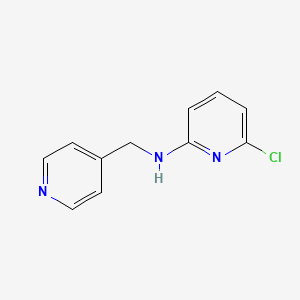
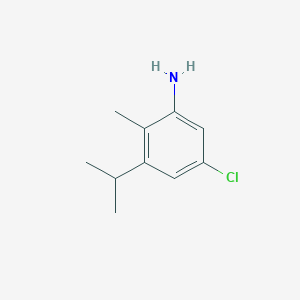

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)
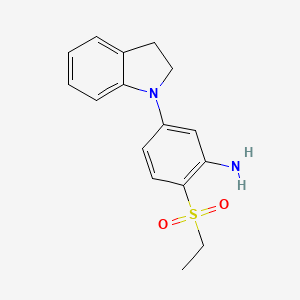
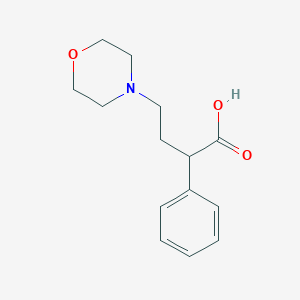
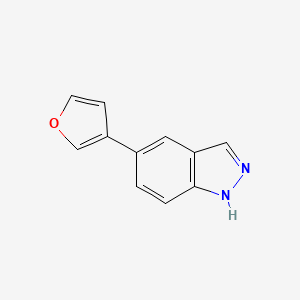

![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)